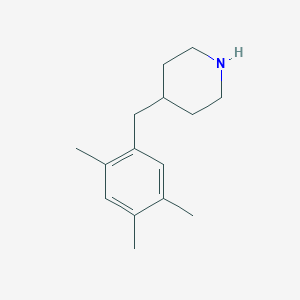

4-(2,4,5-Trimethylbenzyl)piperidine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H23N |

|---|---|

Poids moléculaire |

217.35 g/mol |

Nom IUPAC |

4-[(2,4,5-trimethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C15H23N/c1-11-8-13(3)15(9-12(11)2)10-14-4-6-16-7-5-14/h8-9,14,16H,4-7,10H2,1-3H3 |

Clé InChI |

CWRGNBBXWGXCNL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C)CC2CCNCC2)C |

Origine du produit |

United States |

Advanced Spectroscopic and Spectrometric Investigations of 4 2,4,5 Trimethylbenzyl Piperidine

General Synthesis Routes

A plausible synthetic route would involve a two-step process analogous to the synthesis of 4-benzylpiperidine. wikipedia.orgchemicalbook.com The initial step would be the formation of 4-(2,4,5-trimethylbenzyl)pyridine. This could be achieved through a coupling reaction between a 4-halopyridine and a 2,4,5-trimethylbenzyl metallic reagent or via the reaction of 4-picoline (4-methylpyridine) with a suitable 2,4,5-trimethylbenzyl halide. The subsequent and final step would be the reduction of the pyridine (B92270) ring of 4-(2,4,5-trimethylbenzyl)pyridine to the corresponding piperidine (B6355638). This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov

Purification and Spectroscopic Analysis

Following synthesis, the compound would require purification, likely through column chromatography on silica (B1680970) gel, followed by distillation or recrystallization. The structural confirmation of 4-(2,4,5-Trimethylbenzyl)piperidine would be achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the trimethylphenyl ring, a singlet for the benzylic methylene (B1212753) protons, multiplets for the piperidine ring protons, a broad singlet for the N-H proton of the piperidine, and three separate singlets for the three methyl groups on the aromatic ring. chemicalbook.com

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbons of the trimethyl-substituted benzene (B151609) ring, the benzylic carbon, and the carbons of the piperidine ring. spectrabase.com

Mass Spectrometry (MS) :

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.35. nist.gov Characteristic fragmentation patterns would likely include the loss of the benzyl (B1604629) moiety or fragments from the piperidine ring.

Computational and Theoretical Investigations of 4 2,4,5 Trimethylbenzyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing molecules of the size and complexity of 4-(2,4,5-trimethylbenzyl)piperidine.

A DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. The optimization would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would define the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the 2,4,5-trimethylbenzyl substituent relative to the piperidine ring.

Once the optimized geometry is found, its electronic energy and other thermodynamic properties (enthalpy, Gibbs free energy) can be calculated. These energy values are crucial for comparing the stability of different possible conformations and for predicting the molecule's behavior in chemical reactions. In studies of similar piperidine compounds, DFT calculations have been successfully used to validate and compare with experimental data from techniques like X-ray diffraction. nih.govscienceopen.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity in nucleophilic reactions.

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity in electrophilic reactions.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nepjol.info A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nepjol.info

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the energy gap alone.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

For this compound, analysis of the HOMO and LUMO would likely show the electron density of the HOMO concentrated on the electron-rich trimethylphenyl ring and the nitrogen atom of the piperidine moiety. In contrast, the LUMO density might be distributed across the aromatic system. These findings are crucial for predicting how the molecule would interact with other chemical species.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. nih.gov It is generated by calculating the electrostatic potential at different points on the electron density surface. The MEP map is color-coded to identify regions of varying electron density:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the nitrogen atom.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms.

Green/Yellow : Represents regions with near-zero or neutral potential.

The MEP map provides a clear and intuitive picture of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding, which is vital for understanding its potential biological activity and intermolecular interactions. nih.govscienceopen.com For this compound, the MEP would highlight the lone pair of electrons on the piperidine nitrogen as a primary site for hydrogen bond acceptance.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal:

Conformational Flexibility : How the molecule flexes, bends, and rotates at a given temperature. This includes observing the puckering of the piperidine ring and the rotation around the single bond connecting the benzyl (B1604629) group to the piperidine ring.

Solvation Effects : By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute. This provides insight into solubility and the role of the solvent in stabilizing certain molecular conformations.

Stability of Complexes : If the molecule is docked to a protein, MD simulations can be used to assess the stability of the predicted binding pose over time, providing a more realistic view of the ligand-protein interaction. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic biological environment, which is often aqueous and dynamic.

Molecular Docking and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. ijcrcps.comnih.gov This method is central to computer-aided drug design for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often reported as a binding energy or docking score), with lower energy scores typically indicating a more favorable interaction.

Beyond just a score, molecular docking provides a detailed model of the ligand-protein complex, allowing for the evaluation of specific binding modes and the forces that stabilize the interaction. A thorough analysis would identify:

Hydrogen Bonds : Formed between hydrogen bond donors (like N-H groups) and acceptors (like the nitrogen in the piperidine ring).

Hydrophobic Interactions : Occur between the nonpolar parts of the ligand (the trimethylphenyl group) and nonpolar residues in the protein's binding pocket.

π-π Stacking : Potential interactions between the aromatic trimethylphenyl ring of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Van der Waals Forces : General attractive or repulsive forces between the ligand and protein atoms.

By analyzing these interactions, researchers can understand why the ligand binds to the protein and identify the key chemical features responsible for its affinity and specificity. This information is invaluable for designing more potent and selective molecules. For instance, studies on similar piperidine derivatives have successfully used docking to identify crucial interactions and guide the synthesis of new compounds. researchgate.net

Role of the Trimethylbenzyl Moiety in Ligand-Target Recognition

The trimethylbenzyl moiety of this compound is predicted to play a significant role in how the molecule interacts with biological targets. The nature and position of the substituents on the benzyl ring are known to be critical determinants of binding affinity and selectivity for various receptors and enzymes. nih.govnih.gov

The 2,4,5-trimethyl substitution pattern on the benzene (B151609) ring introduces specific steric and electronic features. The methyl groups are electron-donating, which can influence the electronic environment of the aromatic ring and its potential for pi-pi stacking or cation-pi interactions with target proteins. The steric bulk of the three methyl groups can also dictate the orientation of the ligand within a binding pocket, potentially enhancing selectivity for a specific target over others. nih.gov It has been observed in similar benzylpiperidine structures that substitution, particularly at the para position of the benzyl ring, can diminish binding potency, likely due to steric hindrance with the receptor surface. nih.gov

In the context of ligand-target recognition, the trimethylbenzyl group can be involved in several types of non-covalent interactions:

Hydrophobic Interactions: The methyl groups contribute to the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in a protein.

Van der Waals Forces: These forces will be significant between the trimethylbenzyl group and the amino acid residues of a target protein.

Steric Influence: The substitution pattern creates a specific three-dimensional shape that can either be complementary to a binding site, leading to high affinity, or cause steric clashes that prevent binding.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models could be developed to predict its activity based on a set of calculated molecular descriptors.

A typical QSAR study on a series of related piperidine derivatives would involve the following steps:

Data Set Preparation: A series of molecules with varying substituents on the piperidine and benzyl rings would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and electro-topological state indices.

3D descriptors: Shape indices, steric parameters, and surface area.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For benzylpiperidine derivatives, QSAR studies have indicated that descriptors related to molecular shape, electronic properties (like HOMO and LUMO energies), and lipophilicity are often crucial in determining their activity. nih.gov The trimethylbenzyl group in this compound would significantly influence these descriptors.

Illustrative QSAR Data for a Hypothetical Series of Substituted Benzylpiperidines

| Compound | Biological Activity (IC50, nM) | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area |

| 4-(Benzyl)piperidine | 150 | 2.8 | 175.28 | 12.49 |

| 4-(4-Methylbenzyl)piperidine | 120 | 3.3 | 189.31 | 12.49 |

| 4-(2,4-Dimethylbenzyl)piperidine | 95 | 3.8 | 203.34 | 12.49 |

| This compound | 70 | 4.3 | 217.36 | 12.49 |

| 4-(4-Chlorobenzyl)piperidine | 180 | 3.5 | 209.72 | 12.49 |

This table contains illustrative data and does not represent actual experimental results.

Cheminformatics tools can further be used to analyze the chemical space of such compounds, assess their drug-likeness based on rules like Lipinski's rule of five, and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The spectroscopic properties of this compound can be predicted using computational methods, primarily based on Density Functional Theory (DFT). These predictions can then be compared with experimental data for validation.

¹H and ¹³C NMR Spectroscopy: Computational software can predict the chemical shifts of the hydrogen and carbon atoms in the molecule.

¹H NMR: The aromatic protons of the trimethylbenzyl group are expected to appear as singlets or doublets in the range of 6.8-7.2 ppm. The three methyl groups on the benzene ring would likely show distinct singlet signals between 2.1 and 2.4 ppm. The protons on the piperidine ring and the benzylic methylene (B1212753) group would appear in the upfield region, typically between 1.5 and 3.5 ppm. nih.gov

¹³C NMR: The aromatic carbons would have signals in the downfield region (125-140 ppm). The methyl carbons attached to the aromatic ring are expected around 19-22 ppm. The carbons of the piperidine ring and the benzylic carbon would resonate in the range of 25-60 ppm. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Key predicted IR absorption bands would include:

C-H stretching from the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching from the piperidine ring (around 1200-1300 cm⁻¹). nih.gov

Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | ||

| Aromatic-H | 6.95, 7.10 | 6.92, 7.08 |

| CH₃ (Aromatic) | 2.15, 2.20, 2.25 | 2.13, 2.18, 2.23 |

| Piperidine-H | 1.6-3.1 | 1.5-3.0 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Aromatic-C | 128-138 | 127-137 |

| CH₃ (Aromatic) | 19-21 | 19.5-21.5 |

| IR Absorption (cm⁻¹) | ||

| Aromatic C-H Stretch | 3050 | 3045 |

| Aliphatic C-H Stretch | 2950 | 2940 |

| Aromatic C=C Stretch | 1500 | 1510 |

This table contains illustrative data. The predicted values are hypothetical, and the experimental values are typical ranges for similar structures.

Discrepancies between predicted and experimental values can provide insights into the molecular conformation and the effects of the solvent environment. Such comparative studies are essential for refining computational models and ensuring their accuracy.

{"error": "Failed to generate response. While processing your request, the model returned a response that did not follow the format for citations."}

Reactivity, Chemical Transformations, and Derivatization of 4 2,4,5 Trimethylbenzyl Piperidine

Note: This Section Focuses on the Fundamental Molecular Mechanisms of Interaction, Not Clinical Outcomes, Efficacy, or Safety Profiles.

Binding Affinity and Selectivity Profiling of 4-(2,4,5-Trimethylbenzyl)piperidine to Biological Targets (in vitro studies)

While specific in vitro binding affinity and selectivity data for this compound are not extensively documented, the broader class of piperidine (B6355638) derivatives has been evaluated against a wide array of biological targets. These studies reveal that the piperidine scaffold is a versatile component in ligands designed for high-affinity binding to various receptors.

Research into piperidine-based compounds has demonstrated significant affinity for sigma receptors (S1R and S2R). For instance, a series of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanones showed high affinity for the S1R, with some compounds exhibiting Ki values in the low nanomolar range, comparable to the reference antagonist haloperidol. nih.gov Specifically, compound 1 in the study, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a Ki of 3.2 nM for S1R. nih.gov Further modifications to the piperidine scaffold, such as the introduction of a 4-methyl group in phenoxyalkylpiperidines, have been shown to confer optimal interaction with the σ1 subtype. uniba.it

Piperidine derivatives have also been developed as potent antagonists for chemokine receptors, such as CCR5, which is a key co-receptor for HIV-1 entry. Novel piperidine-4-carboxamide derivatives have been synthesized and shown to have inhibitory concentrations (IC₅₀) against CCR5 in the nanomolar range, with compounds like 16g and 16i from one study showing IC₅₀ values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay. nih.gov

Furthermore, the piperidine moiety is a common feature in ligands targeting serotonin (B10506) receptors. N-substituted piperidines linked to a (2-methoxyphenyl)piperazine group have exhibited high affinity for the 5-HT₁A receptor, with Ki values as low as 1.2 nM. mdpi.com

Table 1: Binding Affinities of Structurally Related Piperidine Derivatives

| Compound Class | Target | Key Compound Example | Binding Affinity (Ki or IC₅₀) | Reference |

|---|---|---|---|---|

| Benzylpiperidine-ethanone | Sigma-1 Receptor (S1R) | Compound 1 | 3.2 nM (Ki) | nih.gov |

| Piperidine-4-carboxamide | CCR5 | Compound 16g | 25.73 nM (IC₅₀) | nih.gov |

| Piperidine-4-carboxamide | CCR5 | Compound 16i | 25.53 nM (IC₅₀) | nih.gov |

| N-propyl-adamantanamine piperazine (B1678402) | 5-HT₁A Receptor | Compound 7 | 1.2 nM (Ki) | mdpi.com |

Enzyme Inhibition Kinetics and Mechanism Studies

One prominent area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). Benzamide derivatives containing a piperidine core have been synthesized and evaluated as potential AChE inhibitors for conditions like Alzheimer's disease. nih.gov The inhibitory mechanism of these compounds often involves interactions with key amino acid residues in the active site of AChE, such as tyrosine and phenylalanine, through hydrogen bonding and π-π stacking. nih.gov The nitrogen atom within the piperidine ring can play a crucial role in these interactions. nih.gov

In the context of viral infections, piperidine derivatives have been explored as inhibitors of viral entry. As mentioned previously, piperidine-4-carboxamide derivatives act as potent inhibitors of the CCR5 receptor, which is essential for the entry of certain HIV-1 strains into host cells. nih.gov While this is receptor antagonism rather than direct enzyme inhibition, it highlights the role of piperidine compounds in disrupting critical biological processes.

The potential for this compound to act as an enzyme inhibitor would depend on its ability to fit within the active or allosteric site of an enzyme and form stable interactions. The trimethylbenzyl moiety would likely engage in hydrophobic interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Receptor-Ligand Interaction Dynamics at a Molecular Level

While specific molecular dynamics simulations for this compound are not published, valuable insights can be drawn from computational studies on the closely related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP). nih.gov Crystal structure analysis and molecular docking studies of M1BZP against the main protease of SARS-CoV-2 revealed key interaction patterns that are likely relevant for the 2,4,5-trimethyl isomer.

These studies indicate that the compound binds within the active site of the protein, stabilized by a network of non-covalent interactions. nih.gov The primary forces at play include:

Hydrophobic Interactions : The trimethylbenzyl and benzyl (B1604629) rings are positioned to form π-π stacking interactions with aromatic residues in the binding pocket, such as tryptophan. nih.gov

Hydrogen Bonding : The nitrogen atom of the piperidine ring is a key participant in hydrogen bonding, acting as a hydrogen bond acceptor. In the case of M1BZP, this interaction was observed with amino acid residues like asparagine. nih.gov

C-H...π Interactions : Weak hydrogen bonds between carbon-hydrogen groups on the ligand and the aromatic rings of receptor residues also contribute to the stability of the complex. nih.gov

Molecular dynamics simulations of other piperidine derivatives, such as antagonists of the α7 nicotinic acetylcholine receptor, also highlight the importance of cation-π interactions between the protonated piperidine nitrogen and aromatic residues (e.g., tyrosine, tryptophan) in the receptor's binding cage. nih.gov Van der Waals forces between the aliphatic portions of the piperidine ring and hydrophobic residues further stabilize the ligand within the binding cavity. nih.gov These interactions can effectively prevent conformational changes required for receptor activation, leading to an antagonistic effect. nih.gov

Table 2: Key Molecular Interactions for a Structurally Similar Piperidine Derivative (M1BZP)

| Interaction Type | Participating Ligand Moiety | Potential Interacting Residues | Reference |

|---|---|---|---|

| π-π Stacking | Trimethylbenzyl and Benzyl rings | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | nih.gov |

| Hydrogen Bonding | Piperidine Nitrogen (acceptor) | Asparagine (Asn), Serine (Ser), Threonine (Thr) | nih.gov |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Tryptophan (Trp), Tyrosine (Tyr) | nih.gov |

| Van der Waals Forces | Piperidine ring aliphatic chain | Leucine (Leu), Valine (Val), Alanine (Ala) | nih.gov |

Allosteric Modulation by this compound and Its Derivatives

There is no direct evidence to suggest that this compound itself is an allosteric modulator. However, the piperidine scaffold is a key structural element in a number of compounds identified as positive allosteric modulators (PAMs) for various receptors. PAMs bind to a site on the receptor distinct from the primary (orthosteric) binding site, and they enhance the response of the receptor to its endogenous ligand.

For example, a series of 4-aryl piperidine amides have been reported as potent PAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds were found to have excellent activity and drug-like properties. nih.gov Similarly, derivatives based on a 4-alkylpiperidine-2-carboxamide scaffold have been optimized to create PAMs for the serotonin 5-HT₂C receptor. nih.gov These molecules potentiate the effects of serotonin at this receptor, which is a therapeutic strategy for several chronic diseases. nih.gov

The discovery of piperidine-containing allosteric modulators suggests that the piperidine ring can be incorporated into larger molecules that possess the correct three-dimensional shape and chemical properties to bind to allosteric sites. The efficacy of such a modulator would depend on the specific substitutions on the piperidine ring and how they interact with the unique topology of an allosteric binding pocket. The 4-(2,4,5-trimethylbenzyl) substituent would offer a significant hydrophobic element that could anchor the molecule within a suitable allosteric pocket.

Biophysical Characterization of Macromolecular Interactions

The biophysical characterization of ligand-macromolecule interactions provides fundamental data on binding stoichiometry, thermodynamics, and conformational changes. While a full biophysical workup for this compound is not available, analysis of its structural analog, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), offers some insights through X-ray crystallography.

The crystal structure of M1BZP reveals a complex network of non-covalent interactions, including intermolecular hydrogen bonds and π-π stacking, which dictate the packing of the molecules in the solid state. nih.gov Such detailed structural information is foundational for understanding how a molecule will be recognized by a protein binding site. The analysis showed that one molecule of M1BZP is connected to five other molecules through weak C-H...N, C-H...π, and π-π interactions, leading to the formation of layered structures. nih.gov

Other biophysical techniques commonly used to characterize such interactions include:

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) : SPR is used to measure the kinetics of binding and dissociation (kₒₙ and kₒff rates) in real-time, from which the dissociation constant (K₋) can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide high-resolution structural information about the ligand-receptor complex in solution, identifying specific atoms involved in the interaction and characterizing any conformational changes that occur upon binding. nih.gov

These biophysical methods would be essential to fully characterize the macromolecular interactions of this compound, confirming its binding targets and elucidating the precise thermodynamic and kinetic nature of its interactions.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research specifically focused on the chemical compound this compound.

This includes a lack of information regarding its synthesis, biological activity, and any structure-activity relationship (SAR) studies. Consequently, an article detailing the design principles and research findings for derivatives of this specific compound cannot be generated at this time.

Scientific literature extensively covers the broader class of piperidine derivatives, which are known for their diverse pharmacological applications. nih.govnih.gov Researchers have explored the synthesis and SAR of various N-substituted and 4-substituted piperidines, investigating their potential as therapeutic agents for a range of conditions. nih.govnih.govumn.edunih.gov These studies often involve modifying the substituents on the piperidine ring and the benzyl group to optimize their interaction with biological targets. umn.edu

However, the specific substitution pattern of a 2,4,5-trimethylbenzyl group attached to the 4-position of a piperidine ring does not appear in the reviewed literature. While general principles of medicinal chemistry and drug design can be applied to hypothesize the potential properties of such a compound, any detailed discussion would be speculative without experimental data.

The creation of a scientifically accurate and informative article, as requested, is contingent on the existence of peer-reviewed research. In the case of this compound, the necessary foundational studies are not present in the public domain. Therefore, the specific outline provided, focusing on SAR and design principles, cannot be addressed.

It is possible that research on this compound exists within private or proprietary databases that are not publicly accessible. However, based on a thorough review of published scientific literature, no data is available to fulfill the request for a detailed article on this compound.

Note: This Section Focuses on Theoretical Design and the Impact of Structural Changes on Molecular Interactions, Not Clinical Efficacy or Patient Data.

Systematic Exploration of Substituent Effects on the Benzyl (B1604629) Moiety

The benzyl moiety of 4-(2,4,5-trimethylbenzyl)piperidine serves as a critical component for molecular recognition, and its interaction with target proteins can be finely tuned by altering its substitution pattern. The existing trimethyl substitution pattern establishes a specific electronic and steric profile. A systematic exploration of substituent effects involves modifying this pattern to probe the chemical space and optimize interactions within a binding pocket.

Research into similar aromatic systems shows that substituent effects in noncovalent interactions, such as π-stacking, are significant. acs.org Conventional models suggest that these effects arise from changes in the aryl π-system; for instance, electron-withdrawing groups can decrease electron density in the π-cloud, reducing electrostatic repulsion and thereby enhancing π-stacking interactions. acs.org Conversely, electron-donating groups may lead to weaker π-π interactions. acs.org

In the context of the this compound scaffold, a systematic approach would involve replacing the existing methyl groups with a variety of other functional groups. The goal is to understand the structure-activity relationship (SAR) by observing how these changes affect binding affinity and selectivity. For example, studies on other molecular scaffolds have demonstrated that varying substituents on a phenyl ring is a key method for determining SAR. researchgate.net Hydrophobic substituents, for instance, have been shown in other molecular contexts to maximize certain DNA interactions. researchgate.net Computational models predict that substituent effects can be additive and depend on their relative positions on the ring. acs.org

A theoretical exploration could involve the introduction of halogens (F, Cl, Br), which act as weak electron-withdrawing groups and can form halogen bonds, or stronger electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN). Conversely, introducing electron-donating groups such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) would alter the electronic landscape in the opposite manner.

Table 1: Theoretical Substituent Modifications on the Benzyl Moiety and Their Predicted Impact

| Position on Benzyl Ring | Original Substituent | Proposed Test Substituent | Rationale for Exploration | Predicted Impact on Interaction Profile |

|---|---|---|---|---|

| 2, 4, or 5 | -CH3 (Methyl) | -H (Hydrogen) | Establish baseline by removing steric bulk and weak electron-donating effect. | May decrease van der Waals interactions but increase conformational flexibility. |

| 2, 4, or 5 | -CH3 (Methyl) | -F, -Cl (Halogens) | Introduce electron-withdrawing character and potential for halogen bonding. | Alters electrostatic potential; may introduce new specific interactions. |

| 2, 4, or 5 | -CH3 (Methyl) | -OCH3 (Methoxy) | Introduce a strong electron-donating group with hydrogen bond accepting potential. | Increases electron density of the ring; potential for H-bond formation. |

| 2, 4, or 5 | -CH3 (Methyl) | -CF3 (Trifluoromethyl) | Introduce a strong electron-withdrawing group with significant steric bulk. | Significantly alters electronics and sterics; may probe hydrophobic pockets. |

| 2, 4, or 5 | -CH3 (Methyl) | -OH (Hydroxyl) | Introduce hydrogen bond donating and accepting capability. | Can form key hydrogen bonds with the target, potentially increasing affinity. |

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interaction Profiles

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs. researchgate.netnih.gov Its conformational flexibility and basic nitrogen atom allow it to engage in various interactions with biological targets. wikipedia.org Modifying the piperidine ring of the this compound scaffold can significantly influence its pharmacological profile by altering its polarity, shape, and hydrogen bonding capacity.

Studies on various piperidine-containing molecules have shown that substitutions on the ring are crucial for activity. For example, in a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity, suggesting that this position is preferable to meta-substitution and that adding a hydroxyl group enhances the effect. acs.org The addition of small amino functional groups has also been shown to increase activity in certain contexts. acs.orgnih.gov Conversely, removing the piperidine ring altogether often leads to a decrease in activity, highlighting its importance as a core structural component. acs.orgnih.gov

Substitutions can be made at the nitrogen atom (position 1) or on the carbon atoms of the ring (positions 2, 3, or 4). Introducing substituents on the carbon atoms can create chiral centers, leading to stereoisomers with potentially different biological activities and selectivities. For instance, adding a hydroxyl or amino group can introduce hydrogen bond donors/acceptors, while small alkyl groups can probe hydrophobic sub-pockets of a binding site.

Table 2: Potential Piperidine Ring Substitutions and Their Influence on Molecular Interactions

| Substitution Position | Substituent Type | Example | Potential Impact on Interaction Profile |

|---|---|---|---|

| N-1 | Alkyl Group | -CH3, -C2H5 | Increases lipophilicity and basicity. May provide additional van der Waals contacts. |

| C-3 or C-4 | Hydroxyl Group | -OH | Introduces hydrogen bond donor/acceptor capabilities, increasing hydrophilicity. |

| C-3 or C-4 | Amino Group | -NH2 | Adds a basic center and hydrogen bond donor capabilities. Can form salt bridges. |

| C-3 or C-4 | Carbonyl Group | =O (forms piperidinone) | Acts as a hydrogen bond acceptor, alters ring conformation and polarity. |

| C-4 | Fluoroalkyl Group | -CF3 | Increases metabolic stability and alters electronic properties. |

Conformational Restriction Strategies in the Design of this compound-Based Ligands

Flexible molecules like this compound can adopt numerous conformations in solution, and binding to a receptor requires adopting a specific, bioactive conformation. This process is associated with an entropic penalty, which can decrease binding affinity. bldpharm.com Conformational restriction is a powerful strategy in medicinal chemistry used to pre-organize a ligand into its bioactive conformation, thereby minimizing the entropic loss upon binding. nih.govresearchgate.net This can lead to enhanced potency, improved selectivity, and reduced metabolism. nih.govresearchgate.net

For the this compound scaffold, several strategies can be envisioned to reduce its flexibility. These often involve creating bicyclic or spirocyclic systems that "lock" the relative orientation of the key pharmacophoric groups. acs.org Introducing a bridge across the piperidine ring, for example, can create a rigid bicyclic structure like a tropane (B1204802) or a granatane analogue. This drastically limits the number of available conformations. researchgate.net

Another approach is to create spirocyclic systems at one of the piperidine carbons. This can provide a three-dimensional structure that explores chemical space differently than the parent molecule. enamine.net For instance, substituted 3-azabicyclo[3.2.0]heptanes have been proposed as conformationally restricted surrogates for piperidine motifs. bldpharm.com

Table 3: Examples of Conformational Restriction Strategies

| Strategy | Description | Example Structure | Expected Advantage |

|---|---|---|---|

| Ring Fusion | Fusing another ring to the piperidine scaffold. | Decahydroquinoline derivative | Locks the piperidine chair conformation and the orientation of the benzyl group. |

| Bridging | Creating an ethylene (B1197577) or methylene (B1212753) bridge across the piperidine ring (e.g., between N-1 and C-4). | Azabicycloalkane derivative | Severely restricts ring inversion and substituent orientation. Enhances potency and selectivity. nih.govresearchgate.net |

| Spirocyclization | Attaching a second ring system that shares a single carbon atom with the piperidine ring. | Spiro[piperidine-4,1'-cyclopropane] derivative | Introduces a well-defined 3D vector, potentially improving interaction with the target. |

Bioisosteric Replacement Strategies for this compound Scaffolds

Bioisosteric replacement is a cornerstone of drug optimization, involving the substitution of one chemical group or scaffold with another that retains similar biological activity but possesses different physicochemical properties. spirochem.comnih.gov This strategy can be used to improve a compound's metabolic stability, solubility, or toxicity profile, or to explore new intellectual property space. spirochem.comnih.gov

For the this compound scaffold, the primary target for bioisosteric replacement is the piperidine ring itself. The piperidine ring is often metabolized, and replacing it with a more stable isostere can be advantageous. Several non-classical bioisosteres for piperidine have been developed and validated. researchgate.net For example, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been proposed as piperidine mimetics. researchgate.net These scaffolds have been shown to have similar basicity, solubility, and lipophilicity to piperidine, but can offer improved metabolic stability. researchgate.net Another example is the 3-azabicyclo[3.2.0]heptane scaffold, which serves as a conformationally restricted bioisostere. bldpharm.com

The choice of bioisostere depends on the specific goals of the design strategy. If the aim is to simply improve metabolic stability without drastically altering the shape, a scaffold like 1-azaspiro[3.3]heptane might be suitable. If the goal is to also introduce conformational rigidity, a bicyclic system would be a more appropriate choice. bldpharm.com

Table 4: Comparison of Piperidine and Potential Bioisosteres

| Scaffold | Key Features | Potential Advantages over Piperidine | Reference |

|---|---|---|---|

| Piperidine | Flexible six-membered ring, basic nitrogen. | Baseline scaffold. | wikipedia.org |

| 1-Azaspiro[3.3]heptane | Spirocyclic, four-membered rings, similar basicity and lipophilicity to piperidine. | Potentially improved metabolic stability compared to piperidine and 2-azaspiro[3.3]heptane. researchgate.net | researchgate.net |

| 3-Azabicyclo[3.2.0]heptane | Fused bicyclic system, conformationally restricted. | Increased rigidity can enhance potency and selectivity by pre-organizing the molecule for binding. bldpharm.com | bldpharm.com |

| Pyrrolidine | Five-membered ring, less sterically demanding than piperidine. | Can alter the vector and distance of the benzyl group relative to the nitrogen atom. | bldpharm.com |

| Cyclohexylamine | Non-heterocyclic, retains the six-membered ring but with an exocyclic amine. | Can significantly alter basicity and hydrogen bonding patterns. | acs.org |

Application of Chemoinformatics and Machine Learning in the Design of Novel this compound Derivatives

Modern drug discovery heavily relies on computational tools to accelerate the design-make-test-analyze cycle. nih.gov Chemoinformatics and machine learning (ML) have become indispensable for processing vast chemical data, predicting properties, and generating novel molecular ideas. researchgate.netnih.gov These approaches can be powerfully applied to the this compound scaffold.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By synthesizing a library of derivatives with varied substituents on the benzyl and piperidine rings (as discussed in sections 7.1 and 7.2) and measuring their biological activity, a dataset can be generated. An ML algorithm can then be trained on this data to build a predictive model. mdpi.com This QSAR model can then be used to predict the activity of virtual, not-yet-synthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis. nih.gov

Virtual screening is another powerful technique. Large chemical databases can be computationally screened to identify other compounds that have a similar shape and electrostatic profile to a known active ligand based on the this compound scaffold. This can lead to the discovery of entirely new scaffolds with similar activity. researchgate.net

Furthermore, generative ML models can be used for de novo design. These models learn the underlying patterns of a given set of active molecules and can then generate novel chemical structures that are predicted to be active. researchgate.net Such a model could be trained on derivatives of this compound to invent new molecules that retain the key pharmacophoric features while exploring novel chemical space.

Table 5: Chemoinformatic and Machine Learning Approaches for Ligand Design

| Technique | Description | Application to this compound |

|---|---|---|

| QSAR Modeling | Develops mathematical models correlating chemical structure with biological activity. mdpi.com | Predict the activity of virtual derivatives to prioritize synthesis efforts. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for activity. | Create a 3D query to search databases for novel scaffolds that match the key interaction points of the parent compound. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Visualize binding modes of designed derivatives, rationalize SAR, and score potential ligands. |

| Generative Models | Uses machine learning (e.g., deep learning) to generate novel molecular structures with desired properties. researchgate.net | Design entirely new molecules based on the this compound scaffold that are optimized for activity and other properties. |

| ADME/Tox Prediction | Uses computational models to predict absorption, distribution, metabolism, excretion, and toxicity. | Filter out designed compounds with predicted poor pharmacokinetic or safety profiles early in the design process. |

Advanced Analytical Techniques for the Characterization and Quantification of 4 2,4,5 Trimethylbenzyl Piperidine

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of 4-(2,4,5-trimethylbenzyl)piperidine and separating it from related impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperidine-containing compounds. nih.gov A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an aqueous component (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector. nih.gov For compounds like piperidine (B6355638) that may lack a strong chromophore, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be employed to enhance detection sensitivity. nih.govresearchgate.net

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds like piperidine derivatives. The separation is achieved on a capillary column, such as a DB-17, with an inert carrier gas like helium. researchgate.net The injector and detector temperatures are optimized to ensure efficient vaporization and detection. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For the analysis of piperazine (B1678402) derivatives, which share structural similarities with piperidines, GC methods have been developed using columns like DB-5ms. scholars.direct

A study on the analysis of piperazine, 1-methyl piperazine, and 1-ethyl piperazine utilized a GC method with the following parameters:

| Parameter | Value |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Injection Volume | 1.0 µL |

| Oven Program | 150°C for 10 min, then 35°C/min to 260°C for 2 min |

| This table is based on data from a study on the GC analysis of related piperazine compounds and illustrates typical parameters that could be adapted for this compound. researchgate.net |

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the most prevalent technique for assessing enantiomeric purity and separating these mirror-image molecules. chiralpedia.com This is critical as enantiomers can exhibit different pharmacological activities. chiralpedia.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. tsijournals.com The mobile phase, typically a mixture of an alkane (like n-heptane) and an alcohol (like ethanol) with a small amount of an amine modifier (like diethylamine), is optimized to achieve the best separation. tsijournals.com

The determination of enantiomeric purity is crucial for synthetic peptide therapeutics where undesirable D-isomers can be introduced during synthesis. nih.gov A chiral HPLC-ESI-MS/MS method allows for the rapid and accurate determination of amino acid chiral purity. nih.gov

Electrophoretic Techniques for Analysis of this compound and Related Compounds

While less common than chromatography for this specific compound, electrophoretic techniques like capillary electrophoresis (CE) could potentially be applied for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency and requires only small sample volumes. For piperidine and its derivatives, which are basic compounds, CE would involve the use of a buffer system to control the pH and the charge of the analyte.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis in Complex Matrices

Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the comprehensive analysis of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace levels of compounds in complex mixtures. nih.govresearchgate.net For piperidine-related compounds, LC-MS methods have been developed using columns like the Atlantis C18 with a gradient elution of formic acid-water and methanol. nih.govresearchgate.net The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation of the analyte and its impurities. nih.gov A study on piperidine as a genotoxic impurity established an LC-MS method with a detection limit of 0.01010 µg/mL. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile compounds. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov For piperazine designer drugs, a GC-MS method was developed using a DB-5ms capillary column. scholars.direct Derivatization is sometimes employed to improve the chromatographic properties and mass spectral characteristics of the analytes. scholars.direct Predicted GC-MS spectra can serve as a guide for compound identification, though confirmation with experimental data is necessary. hmdb.ca

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the online structural elucidation of separated compounds. mdpi.comjpsbr.org This technique is particularly valuable for identifying unknown impurities or metabolites without the need for isolation. mdpi.com LC-NMR experiments can be performed in different modes, including continuous flow, stopped-flow, and loop storage, each offering advantages in terms of sensitivity and the type of information obtained. mdpi.comjpsbr.org

Development of Robust Methodologies for Trace Analysis in Research Samples

The ability to detect and quantify minute amounts of this compound is crucial in various research contexts. Developing robust trace analysis methods often involves a combination of efficient sample preparation and highly sensitive analytical instrumentation.

Solid-phase extraction (SPE) is a common sample preparation technique used to pre-concentrate the analyte and remove interfering matrix components. scholars.directdiva-portal.org For the analysis of perfluoroalkyl acids, the use of methyl piperidine in the eluent of the SPE column was found to be critical for achieving satisfactory recoveries. diva-portal.org

For the final determination, highly sensitive techniques like LC-MS/MS are often employed. nih.gov These methods can achieve very low limits of detection (LOD) and limits of quantification (LOQ). For instance, an LC-MS method for piperidine impurity analysis reported an LOD of 0.01010 µg/mL. nih.govresearchgate.net Similarly, a TLC-densitometric method for tolperisone (B1682978) and its piperidine impurity reported an LOD of 0.2 µg per band for piperidine. researchgate.net

A validated GC-MS method for piperazine designer drugs in various biological matrices demonstrated the following limits:

| Matrix | LOD (µg/mL) | LOQ (µg/mL) |

| Plasma | 0.004 | 0.016 |

| Urine | 0.002 | 0.008 |

| Cell Culture Medium | 0.156-0.312 | 0.312-0.625 |

| This table is based on data from a study on related piperazine compounds and illustrates the achievable sensitivity of such methods. scholars.direct |

Non-Destructive Analytical Methods for Solid-State Characterization

Non-destructive methods are essential for characterizing the solid-state properties of a compound without altering the sample.

X-ray Diffraction (XRD):

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of molecules in the solid state. For piperazine derivatives, dynamic NMR studies have been used to investigate conformational changes, such as the piperazine ring inversion and rotation around the amide bond. nih.gov Techniques like 1H and 13C NMR spectroscopy are fundamental for the structural characterization of these molecules in solution as well. nih.govscienceopen.com

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine showed characteristic peaks corresponding to N-H, C-H (aromatic and aliphatic), and other functional group vibrations. nih.gov

Emerging Research Directions and Future Perspectives for 4 2,4,5 Trimethylbenzyl Piperidine in Chemical Science

Integration of 4-(2,4,5-Trimethylbenzyl)piperidine into Advanced Materials Science

Current scientific literature and research databases show no evidence of this compound being investigated for applications in advanced materials science. Its research focus has been overwhelmingly centered on its pharmacological properties.

Development of this compound as a Chemical Probe for Biological Systems

The primary value of this compound in a research context is its function as a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH). probechem.comapexbt.comnih.gov This enzyme is responsible for the breakdown of several endogenous lipid signaling molecules, including anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA). nih.govnih.gov By inhibiting FAAH, JNJ-42165279 serves as a powerful chemical probe to investigate the biological functions of the FAAH enzyme and the broader endocannabinoid system. nih.govacs.orgacs.org

Its utility as a probe is highlighted by its high selectivity; at a concentration of 10 μM, it showed no significant inhibition on a wide panel of other enzymes, receptors, ion channels, and transporters. apexbt.comnih.govacs.org This selectivity is crucial for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of FAAH.

Furthermore, its use in positron emission tomography (PET) studies exemplifies its role as a probe for in-vivo biological systems. nih.gov A PET study utilizing the tracer [11C]MK3168 was conducted to measure the occupancy of FAAH in the brain after administration of JNJ-42165279. nih.govresearchgate.net The results demonstrated significant and dose-dependent blocking of the tracer from binding to brain FAAH, confirming that JNJ-42165279 effectively reaches its target in the central nervous system and allows for the quantification of this interaction in living subjects. nih.gov This capability makes it an invaluable tool for studying the distribution and activity of FAAH in both healthy and disease states.

Applications of this compound in Catalysis and Organocatalysis

There is no published research to suggest that this compound has been used or investigated as a catalyst or organocatalyst. While the piperidine (B6355638) scaffold is a common feature in many organocatalysts, the development and application of this specific compound have been directed exclusively toward its biological activity as an enzyme inhibitor. probechem.comnih.gov Its synthesis involves established chemical reactions, but the final molecule itself is the product, not a facilitator, of these reactions. nih.govacs.orgdtic.mil

Future Prospects in Academic Drug Discovery (focus on lead identification and optimization, not clinical trials)

The story of this compound (JNJ-42165279) is a clear example of a successful lead optimization program in drug discovery. danaher.comyoutube.com The process begins with the identification of a "lead compound"—a molecule with desired biological activity but which may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. danaher.com

JNJ-42165279 was identified and developed by Janssen Pharmaceutica as a potent inhibitor of FAAH. wikipedia.org The lead optimization phase focused on enhancing its drug-like properties. nih.govdanaher.com This is evidenced by its potent inhibitory activity against human FAAH, with a reported IC50 value of 70 nM. probechem.comapexbt.comselleckchem.commedchemexpress.com

A critical aspect of lead optimization is ensuring selectivity for the intended target to minimize off-target effects. Preclinical characterization demonstrated that JNJ-42165279 is highly selective for FAAH. nih.govacs.org It was tested against a large panel of other proteins and did not produce significant inhibition, highlighting the success of the optimization campaign in designing a selective molecule. apexbt.comnih.govacs.org

Furthermore, the compound was profiled for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govdanaher.com JNJ-42165279 was found to have excellent ADME and pharmacodynamic characteristics, including the ability to cross the blood-brain barrier and block FAAH in the brain and periphery of rats. nih.govacs.org This favorable pharmacokinetic profile was a key factor in its advancement as a potential therapeutic agent for neurological conditions. nih.govacs.org The combination of high potency, selectivity, and good ADME properties made JNJ-42165279 a successful preclinical candidate, embodying the goals of lead optimization. nih.govacs.org

| Target | IC50 (nM) | Species |

|---|---|---|

| FAAH | 70 | Human |

| FAAH | 313 | Rat |

Role of this compound in Chemical Biology Research

In chemical biology, researchers use small molecules to perturb and study biological pathways. nih.gov this compound (JNJ-42165279) serves as a quintessential chemical biology tool for exploring the endocannabinoid system. Its primary role is as a covalent, but slowly reversible, inhibitor of the FAAH enzyme. nih.govwikipedia.org

By administering JNJ-42165279, researchers can effectively shut down the activity of FAAH. This leads to a measurable increase in the concentrations of its substrates, namely the fatty acid amides AEA, OEA, and PEA, in both peripheral plasma and the central nervous system. nih.govacs.orgnih.gov This ability to selectively modulate the levels of endogenous signaling lipids allows for the precise study of their downstream physiological and pathological roles, from pain perception to mood regulation. nih.govnih.gov

The compound's use in preclinical models, such as the spinal nerve ligation (SNL) model of neuropathic pain, demonstrates its utility in linking the inhibition of a specific enzyme to a complex physiological outcome. nih.govacs.org The efficacy of JNJ-42165279 in this model provided strong evidence for the role of FAAH in pain signaling pathways. nih.gov This direct linking of a molecular target to a biological function is a core aim of chemical biology research.

| Endogenous FAA | Effect | Location |

|---|---|---|

| Anandamide (AEA) | Elevation | Brain and Periphery |

| Oleoylethanolamide (OEA) | Elevation | Brain and Periphery |

| Palmitoylethanolamide (PEA) | Elevation | Brain and Periphery |

Q & A

Basic: What are the standard synthetic routes for 4-(2,4,5-Trimethylbenzyl)piperidine?

Answer:

The synthesis typically involves coupling a substituted benzyl halide with a piperidine scaffold. Common methods include:

- Nucleophilic substitution : Reacting 2,4,5-trimethylbenzyl bromide with piperidine under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine .

- Buchwald-Hartwig amination : For halogenated benzyl groups, palladium-catalyzed cross-coupling can improve yield and regioselectivity .

Key Considerations : - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Monitor reaction progress using TLC (silica gel G, hexane:ethyl acetate 80:20) .

Basic: How is this compound characterized for structural confirmation?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- HPLC/HRMS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 248.2) .

Advanced: How do electron-donating methyl groups on the benzyl moiety influence reactivity and stability?

Answer:

The 2,4,5-trimethyl substitution introduces steric and electronic effects:

- Steric Hindrance : Ortho-methyl groups reduce nucleophilic attack on the benzyl ring, favoring selective reactions at the para position .

- Electronic Effects : Methyl groups donate electron density, increasing the basicity of the piperidine nitrogen (pKa ~9.5 vs. ~8.5 for unsubstituted analogs) .

- Metabolic Stability : Methyl groups may enhance lipophilicity, prolonging half-life in biological assays .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

Answer:

- Assay Optimization :

- In Silico Modeling :

Basic: What safety precautions are critical during synthesis and handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, DCM) .

- First Aid : Flush skin/eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced: What strategies optimize regioselectivity in functionalizing the piperidine ring?

Answer:

- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to block the piperidine nitrogen during benzylation .

- Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions for alkylation .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids for late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.